molecular formula C9H10ClNO2 B1445442 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride CAS No. 220001-82-1

6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B1445442
CAS No.: 220001-82-1
M. Wt: 199.63 g/mol
InChI Key: VGYXEASWAXBWEH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound with significant biological and chemical properties. It is a derivative of cyclopenta[b]pyridine, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced techniques such as microwave irradiation and high-pressure reactors. These methods can significantly reduce reaction times and improve yields compared to traditional methods .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to their active sites, thereby modulating cellular signaling pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride include other cyclopenta[b]pyridine derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 2,3-cyclopentenopyridine .

Uniqueness: What sets this compound apart from its similar compounds is its specific chemical structure, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-6-2-1-3-10-8(6)5-7;/h1-3,7H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXEASWAXBWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220001-82-1
Record name 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,7-Dihydro-[1]pyrindine-6,6-dicarboxylic acid diethyl ester (0.953 g, 3.62 mmol) is taken into concentrated hydrochloric acid, heated to reflux for 4 hours and evaporated to afford 6,7-dihydro-5H-[1]pyrindine-6-carboxylic acid hydrochloride. δc (DMSO-d6) 33.9 (t), 34.5 (t) 41.2 (d), 124.8 (d), 140.1 (d), 140.8 (d), 141.2 (s), 158.4 (s), 175.2 (s).
Quantity
0.953 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 3
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 4
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 5
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 6
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride

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